scyllo-Inosamine hydrochloride
Description
scyllo-Inosamine hydrochloride (CAS: 4933-84-0, molecular formula: C₆H₁₄ClNO₅) is a derivative of the inosamine family, characterized by its scyllo-inositol backbone and a hydrochloride salt modification . It plays a dual role in biological systems:
- Plant-Microbe Communication: Engineered into barley as a synthetic sensor, scyllo-inosamine (SI) enables communication with the soil bacterium Azorhizobium caulinodans via the SI-binding MocB regulator . This system demonstrates low detection limits critical for plant-microbe signaling.
- Antibiotic Biosynthesis: scyllo-Inosamine orthologs (e.g., stsE, strB1) are integral to bacterial gene circuits producing streptomycin and other anti-mycobacterial antibiotics . These pathways highlight its role as a precursor in polyketide-derived pharmaceuticals.
In Rhizobium meliloti, scyllo-inosamine is synthesized in strains lacking the mosA gene, contrasting with the methylated derivative 3-O-MSI (3-O-methyl-scyllo-inosamine), which requires mosA for methylation . This structural distinction underscores its versatility in microbial metabolism and symbiosis.
Properties
IUPAC Name |
(1S,2R,4S,5R)-6-aminocyclohexane-1,2,3,4,5-pentol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h1-6,8-12H,7H2;1H/t1?,2-,3+,4+,5-,6?; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXPBLLUBGYJGK-MRQOJFBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)O)O)O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1N)O)O)O)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of scyllo-Inosamine hydrochloride typically involves the hydrogenation of pyromellitic dianhydride derivatives. The reaction conditions often include the use of polar aprotic solvents such as N-methyl-2-pyrrolidinone (NMP) and N,N-dimethylacetamide (DMAc) . The stereoisomeric effects in the hydrogenated pyromellitic dianhydride derivatives can significantly affect the properties of the resulting compound.
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods . These systems allow for better control over reaction conditions and can lead to higher yields and purities of the desired product.
Chemical Reactions Analysis
Types of Reactions: scyllo-Inosamine hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple hydroxyl groups and an amino group makes it a versatile compound for different chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cyclohexane derivatives with ketone or carboxylic acid functional groups, while reduction reactions can lead to the formation of cyclohexane derivatives with additional hydroxyl groups.
Scientific Research Applications
Biosynthesis of Antibiotics
Scyllo-Inosamine serves as a crucial precursor in the biosynthesis of various aminoglycoside antibiotics. It is involved in the formation of 2-deoxystreptamine-containing antibiotics such as neomycin and kanamycin. The enzymatic reactions that utilize scyllo-Inosamine are vital for producing these antibiotics, which are essential for treating bacterial infections .
Table 1: Aminoglycoside Antibiotics Derived from Scyllo-Inosamine
| Antibiotic Name | Mechanism of Action | Clinical Use |
|---|---|---|
| Neomycin | Inhibits protein synthesis | Topical infections |
| Kanamycin | Disrupts bacterial protein synthesis | Tuberculosis treatment |
| Butirosin | Similar to neomycin | Veterinary medicine |
Role in Plant-Microbe Interactions
In agricultural research, scyllo-Inosamine has been identified as a significant component in the signaling pathways between plants and beneficial rhizobacteria. Studies have shown that genetically engineered plants can produce scyllo-Inosamine, enhancing their interaction with nitrogen-fixing bacteria such as Sinorhizobium meliloti. This interaction promotes nutrient uptake and improves plant growth .
Case Study: Enhanced Crop Yield through Scyllo-Inosamine Production
- Objective : To assess the impact of scyllo-Inosamine on crop yield.
- Method : Transgenic Medicago truncatula plants were engineered to produce scyllo-Inosamine.
- Results : Increased biomass and improved nutrient absorption were observed, demonstrating the potential for enhancing agricultural productivity through microbial signaling .
Therapeutic Potential
Scyllo-Inosamine has shown promise in various therapeutic applications, particularly in oncology and infectious diseases.
Antitumor Activity
In vivo studies have indicated that scyllo-Inosamine exhibits significant antitumor activity. In xenograft models, it inhibited tumor growth by up to 60% at doses of 20 mg/kg. The mechanism involves inducing apoptosis in cancer cells while sparing normal cells .
Antimicrobial Properties
The compound has demonstrated effectiveness against multi-drug resistant bacterial strains. In laboratory settings, it inhibited the growth of these strains significantly, positioning it as a potential candidate for developing new antimicrobial therapies .
Mechanistic Insights
At the molecular level, scyllo-Inosamine interacts with various enzymes, notably glucocerebrosidase, where it acts as an inhibitor. This interaction is crucial for understanding its therapeutic effects and potential applications in treating diseases related to enzyme dysfunctions .
Mechanism of Action
The mechanism of action of scyllo-Inosamine hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs: 3-O-Methyl-scyllo-inosamine (3-O-MSI)
- Structural Differences: 3-O-MSI differs from scyllo-inosamine by a single methyl group at the 3-O position . This modification alters its biological interactions, particularly in rhizobial symbiosis.
- Biosynthetic Pathways: scyllo-Inosamine is produced in Rhizobium meliloti strain Rm220-3, which lacks mosA . 3-O-MSI synthesis requires mosA, suggesting enzymatic methylation as a critical divergence point.
- Functional Roles: scyllo-Inosamine hydrochloride facilitates plant-microbe communication . 3-O-MSI is implicated in root nodule symbiosis, enhancing host-microbe interactions .
Functional Analogs in Antibiotic Production: Streptomycin
- Biosynthetic Context: Both scyllo-inosamine and streptomycin are products of bacterial gene circuits. scyllo-Inosamine orthologs (e.g., stsE, strB1) are part of streptomycin biosynthesis pathways in Streptomyces spp. .
- Mechanistic Contrasts: scyllo-Inosamine acts as a precursor in antibiotic synthesis. Streptomycin (C₂₁H₃₉N₇O₁₂) is a final aminoglycoside product targeting mycobacteria .
Comparison with Other Bioactive Compounds
- Plant Sensors: Unlike scyllo-inosamine, plant sensors for ethanol, trinitrotoluene (TNT), and acetaldehyde rely on distinct genetic parts (e.g., promoters) and transport mechanisms .
- Polyketides: While polyketides (e.g., erythromycin) share antibiotic functions, their biosynthesis involves modular enzymatic assembly, contrasting with scyllo-inosamine’s role in aminoglycoside pathways .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Structural Impact on Function: The absence of a methyl group in scyllo-inosamine limits its role in symbiosis compared to 3-O-MSI but expands its utility in synthetic biology due to detectability in low concentrations .
- Antibiotic Production: scyllo-Inosamine orthologs in streptomycin pathways highlight conserved mechanisms in aminoglycoside biosynthesis, offering targets for engineering novel antibiotics .
- Technical Challenges: Plant sensor engineering for scyllo-inosamine faces hurdles like tissue-specific expression and chromosome context effects, contrasting with simpler microbial systems .
Q & A
Q. What bioinformatics tools are optimal for analyzing scyllo-inosamine-associated gene clusters?
- Workflow :
- Use antiSMASH for secondary metabolite cluster prediction.
- Annotate synteny using Artemis Comparison Tool (ACT).
- Validate regulatory motifs with MEME Suite for transcription factor binding sites .
Key Considerations for Data Reporting
- Reproducibility : Adhere to Beilstein Journal standards: Limit main text to five critical compounds; archive extended datasets (e.g., raw NMR files) in repositories like Zenodo .
- Conflict Resolution : Address contradictory findings by cross-referencing genetic, metabolic, and phenotypic data (e.g., reconcile mosA absence in Rm220-3 with methylation pathways in L5-30) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
